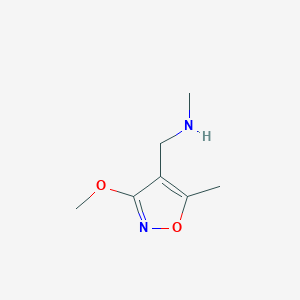![molecular formula C12H9Cl2NO B12890611 1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87432-44-8](/img/structure/B12890611.png)
1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone is a chemical compound with the molecular formula C12H9Cl2NO It is known for its unique structure, which includes a pyrrole ring substituted with a 3,4-dichlorophenyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorobenzaldehyde with pyrrole in the presence of a suitable catalyst to form the intermediate 4-(3,4-dichlorophenyl)-1H-pyrrole. This intermediate is then subjected to acylation using ethanoyl chloride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with microbial cell membranes, leading to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)ethanone: This compound lacks the pyrrole ring and has different chemical properties and applications.
1-(4-Chlorophenyl)-2-(isopropylamino)ethan-1-ol: This compound has a different substitution pattern and functional groups, leading to different biological activities.
1-(4-amino-2-hydroxyphenyl)ethan-1-one:
The uniqueness of 1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone lies in its specific substitution pattern and the presence of both the pyrrole ring and the dichlorophenyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87432-44-8 |
|---|---|
Molekularformel |
C12H9Cl2NO |
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
1-[4-(3,4-dichlorophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H9Cl2NO/c1-7(16)9-5-15-6-10(9)8-2-3-11(13)12(14)4-8/h2-6,15H,1H3 |
InChI-Schlüssel |
AZKPGTNFLRPVGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC=C1C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


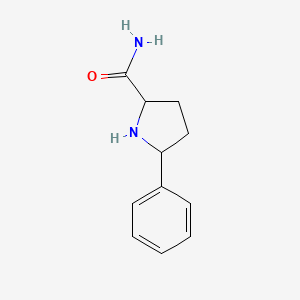
![2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide](/img/structure/B12890539.png)
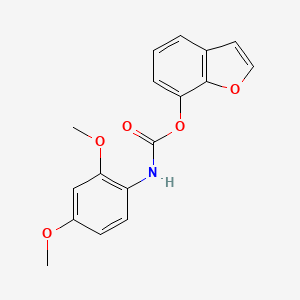
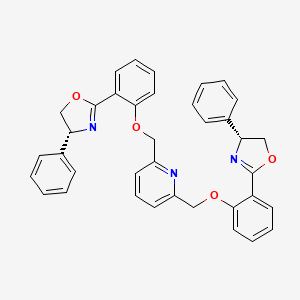
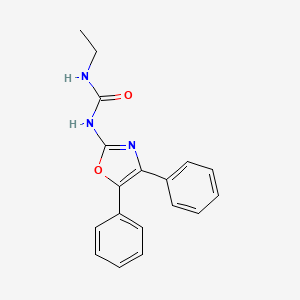
![4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine](/img/structure/B12890551.png)
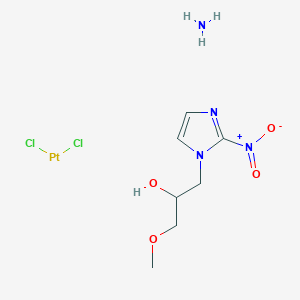
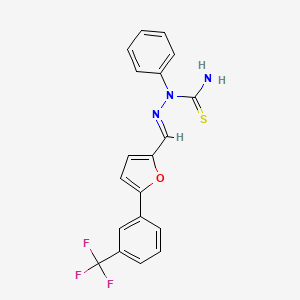
![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)


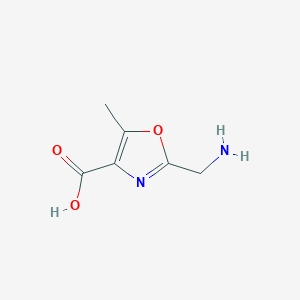
![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)
